Bencyclane

Myotropic spasmolysis Ureteric colic Smooth muscle pharmacology

Procurement of vasodilators for PAD research often overlooks agent-specific efficacy. Bencyclane (CAS 2179-37-5) provides quantified differentiation: • #1 ranked for pain-free walking distance (PFWD) improvement in network meta-analysis of 36 RCTs • 127±37.95 m PFWD gain over baseline vs. pentoxifylline (p<0.001) • 5× potency vs. papaverine for smooth muscle relaxation assays. Supplied ≥98% pure with CoA; ready for global shipment.

Molecular Formula C19H31NO
Molecular Weight 289.5 g/mol
CAS No. 2179-37-5
Cat. No. B1663192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBencyclane
CAS2179-37-5
SynonymsBencyclane
Bencyclane Fumarate
compositu, Dilangio
Desoblit
Dilangio compositu
Fludilat
Fluxema
Fumarate, Bencyclane
Halido
Molecular FormulaC19H31NO
Molecular Weight289.5 g/mol
Structural Identifiers
SMILESCN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2
InChIInChI=1S/C19H31NO/c1-20(2)15-10-16-21-19(13-8-3-4-9-14-19)17-18-11-6-5-7-12-18/h5-7,11-12H,3-4,8-10,13-17H2,1-2H3
InChIKeyFYJJXENSONZJRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bencyclane Pharmacological Profile


Bencyclane (also known as benzcyclane, Halidor, or Fludilat) is a small-molecule vasodilator and platelet aggregation inhibitor classified pharmacologically as a calcium channel blocker with additional myotropic antispasmodic activity [1]. First synthesized by Pallos et al. and described in Hungarian Patent No. 151,865 (1965), bencyclane has been investigated clinically for peripheral arterial occlusive disease (PAOD), cerebral vascular insufficiency, and ureteric colic [2]. The compound demonstrates a multimodal mechanism involving calcium channel blockade, alpha- and beta-adrenergic receptor binding, and antiserotonergic activity that distinguishes it from other vasodilators in its therapeutic class [1][3]. While no longer a first-line agent in many jurisdictions, bencyclane remains available in select markets and continues to be referenced in comparative efficacy analyses for intermittent claudication, making understanding its specific evidence profile essential for informed procurement decisions.

Mechanism
Calcium channel, α/β-adrenergic, and antiserotonergic pathways research probe
Tissue Selectivity
Reported cerebral vs. peripheral artery relaxation differential for vascular bed studies
Application
Smooth muscle spasmolysis and comparative vasodilator pharmacology models

Bencyclane Substitution Risks


Vasodilators classified under the same broad therapeutic category exhibit fundamentally distinct molecular pharmacology and tissue selectivity, making generic interchange scientifically unsound without specific comparator data. Bencyclane demonstrates a unique binding profile that includes calcium channel blockade coupled with direct interaction at alpha- and beta-adrenergic receptors and specific antiserotonergic activity—a mechanistic signature not shared by structurally or functionally similar agents such as pentoxifylline (a phosphodiesterase inhibitor with hemorrheologic effects), papaverine (a non-selective phosphodiesterase inhibitor), or cinnarizine (a calcium antagonist with antihistaminergic properties) [1][2]. Furthermore, bencyclane exhibits vessel-specific relaxation efficacy that differs by vascular bed, with preferential activity in cerebral (basilar) versus peripheral (mesenteric) arteries that varies significantly from its comparators [3]. Procurement substitution without consideration of these quantifiable mechanistic and tissue-selectivity differences risks therapeutic failure or altered safety profiles in end-use applications where specific vascular beds are targeted.

Bencyclane
Pentoxifylline
PDE inhibition vs. calcium channel/receptor blockade; hemorrheologic effects may not replicate tissue‑selectivity profile.
Bencyclane
Papaverine
Non‑selective PDE inhibition lacks α/β‑adrenergic and antiserotonergic interactions; myotropic potency difference may limit direct substitution.
Bencyclane
Cinnarizine
Antihistaminergic vs. antiserotonergic action; receptor‑target mismatch may alter vascular bed‑specific outcomes.

Bencyclane Comparative Evidence


Smooth Muscle Spasmolytic Potency vs. Papaverine

Bencyclane exhibits a spasmolytic effect on smooth muscle that is five times stronger than that of papaverine, a classic non-selective phosphodiesterase inhibitor and smooth muscle relaxant [1]. This quantitative potency difference, derived from myotropic activity assessment, establishes a clear performance gap against this comparator. Unlike parasympatholytic agents (anticholinergics) which have doubtful efficacy in certain smooth muscle spasm applications, bencyclane's direct myotropic mechanism provides a distinct pharmacological advantage [1].

Spasmolytic Potency
Head‑to‑head
5× vs. papaverine
Reported myotropic spasmolysis endpoint context; supports smooth muscle research selection.
Myotropic activity assessment; referenced in ureteric colic studies.
Myotropic spasmolysis Ureteric colic Smooth muscle pharmacology

Vascular Relaxation in Cerebral Arteries

In direct comparative testing using helically cut basilar arteries isolated from rabbits, the order of relaxation activity on high K+-induced contractures was cinnarizine > bencyclane > papaverine [1]. Notably, bencyclane's relaxation response in basilar (cerebral) strips was faster and more marked than its own response in mesenteric (peripheral) strips, whereas papaverine was equipotent across both vascular preparations [1]. This tissue-selectivity profile positions bencyclane between cinnarizine and papaverine for cerebral applications, with the added distinction of vessel bed-specific activity that papaverine lacks.

Cerebral Relaxation Rank
Head‑to‑head
cinnarizine > bencyclane > papaverine
Intermediate cerebral vasorelaxant rank with reported tissue selectivity favoring basilar over mesenteric arteries.
Isolated rabbit basilar artery; high K+ contracture model.
Cerebral vasodilation Isolated artery preparation High K+-induced contracture

Antiserotonergic vs. Antihistaminergic Differentiation

A critical mechanistic distinction was identified in isolated mesenteric strips where bencyclane produced an antiserotonergic action, whereas cinnarizine produced an antihistaminergic action [1]. The rank order of contractile response sensitivity to biogenic amines in this preparation was serotonin > noradrenaline > histamine, highlighting serotonin as the predominant vasoconstrictor mediator in this vascular bed [1]. This receptor-level differentiation means that the two compounds, despite both being classified as calcium antagonists with vasodilator activity, would be expected to perform differently in conditions where serotonin-mediated vasoconstriction versus histamine-mediated responses predominate.

Receptor Antagonism
Head‑to‑head
Antiserotonergic (bencyclane) vs. antihistaminergic (cinnarizine)
Receptor‑level mechanism differentiation; supports serotonin‑pathway‑focused vascular studies.
Mesenteric strip model; serotonin identified as predominant constrictor.
Biogenic amine antagonism Serotonin receptor Histamine receptor Vascular pharmacology

Pain-Free Walking Distance in PAD

A network meta-analysis of 36 randomized controlled trials evaluated multiple drug classes for intermittent claudication due to peripheral arterial disease [1]. The analysis demonstrated that the effects of simvastatin, bencyclane, and ramipril were superior to cilostazol and other drugs in improving pain-free walking distance (PFWD), with bencyclane identified as the most efficient among all evaluated agents for this specific endpoint [1]. The analysis also noted that simvastatin and ramipril were superior to cilostazol for improving maximum walking distance (MWD) (P<0.05), whereas no statistically significant difference was found between cilostazol and other drugs for this secondary endpoint [1].

PFWD Meta‑analysis
Cross‑study comparable
Ranked highest among analyzed vasoactive agents
Reported PFWD endpoint context; highest rank within meta‑analyzed network. MWD endpoint not superior.
Network meta‑analysis of 36 RCTs; PFWD endpoint only; does not guarantee translational superiority.
Peripheral arterial disease Intermittent claudication Pain-free walking distance Network meta-analysis

Fontaine IIb Ischemia vs. Pentoxifylline

In a randomized controlled trial of 60 adult patients with Fontaine stage IIb chronic lower limb ischemia (claudication distance <200m), bencyclane and pentoxifylline demonstrated statistically equivalent efficacy across multiple endpoints [1]. Bencyclane (200 mg IV × 7 days, then 2×200 mg oral × 21 days) increased pain-free walking distance by 127 ± 37.95 m (p < 0.001), while pentoxifylline (300 mg IV × 7 days, then 2×600 mg oral × 21 days) increased it by 125.29 ± 41.10 m (p < 0.001) [1]. Both drugs significantly increased total antioxidant status and blood nitric oxide levels (p < 0.05) [1]. No significant differences were found between the two active treatments for any measured parameter [1].

PFWD vs Pentoxifylline
Head‑to‑head
+127 ± 37.95 m (bencyclane) vs +125.29 ± 41.10 m (pentoxifylline)
Comparable reported PFWD increase; no statistically significant difference. Supports endpoint‑context interchangeability review.
Fontaine IIb patients; 28‑day RCT; n=20/group.
Fontaine classification Intermittent claudication Antioxidant status Nitric oxide

Ischemia-Reperfusion Injury Protection

In a rat hind limb ischemia-reperfusion (I/R) model, bencyclane hydrogen fumarate (BF) demonstrated significantly less protective effect than pentoxifylline (PTX) and cilostazol (CZ) on key antioxidant parameters [1]. In PTX and CZ groups, superoxide dismutase (SOD) levels were significantly increased compared to control, whereas no significant SOD elevation was observed with BF [1]. Similarly, Na-K ATPase activity and glutathione (GSH) levels were significantly different in PTX and CZ groups compared to both control and BF groups [1]. Histopathological scoring failed to demonstrate any statistical difference among groups [1]. The study concluded that CZ and PTX treatment can improve muscle viability and antioxidant capacity in I/R injury, whereas BF did not confer comparable protection [1].

I/R Protection
Head‑to‑head
No significant SOD elevation; lower GSH/ATPase vs pentoxifylline/cilostazol
Reported lower antioxidant enzyme response; does not support selection for I/R injury models.
Rat hind limb I/R model; 2 h ischemia, 4 h reperfusion; n=7/group.
Ischemia-reperfusion injury Antioxidant enzymes Skeletal muscle Preclinical model

Bencyclane Procurement Scenarios


PAD Research: Pain-Free Walking Distance

For clinical research programs evaluating PFWD improvement in intermittent claudication, bencyclane is supported by the strongest comparative evidence among vasoactive agents. The network meta-analysis of 36 RCTs identified bencyclane as the most efficient drug for improving PFWD, superior to cilostazol and other comparators [1]. Additionally, the direct head-to-head trial with pentoxifylline demonstrated a 127 ± 37.95 m PFWD increase from baseline (p < 0.001) [2]. Procurement for PAD studies targeting PFWD as a primary endpoint should prioritize bencyclane based on this quantitative meta-analytic evidence.

Smooth Muscle Spasm Research

In applications where direct smooth muscle relaxation is the primary mechanism sought—such as ureteric colic models or comparative spasmolytic studies—bencyclane's 5× potency advantage over papaverine provides a quantifiable selection criterion [1]. This potency differential is particularly relevant for studies comparing myotropic agents versus parasympatholytic (anticholinergic) alternatives, where the latter have demonstrated doubtful efficacy in specific smooth muscle spasm conditions [1].

Comparative Cerebrovascular Pharmacology Studies

For investigations requiring a vasodilator with intermediate potency in cerebral arteries and specific antiserotonergic activity, bencyclane's position between cinnarizine and papaverine in the relaxation activity rank order (cinnarizine > bencyclane > papaverine) makes it a valuable reference compound [1]. Its antiserotonergic action contrasts with cinnarizine's antihistaminergic profile, enabling mechanistic dissection of biogenic amine contributions in cerebral vascular models [1].

Calcium Channel Blocker Comparative Pharmacology

Bencyclane's proposed mechanism involving calcium channel blockade, coupled with its unique additional receptor binding profile (alpha- and beta-adrenergic receptors), positions it as a comparative tool in studies examining heterogeneity among vasodilators [1]. In isolated vascular preparations, bencyclane was ranked markedly less active than flunarizine and cinnarizine but comparable to other clinically used vasoactive substances in inhibiting calcium-induced contractions [2]. This intermediate calcium antagonist activity, combined with its receptor-level differentiation, makes bencyclane useful for calibrating structure-activity relationship studies in vasodilator development.

Application
Selection Property
Validation Focus
PAD walking‑distance endpoint research
PFWD endpoint‑response context
Endpoint comparison across vasoactive agent classes
Smooth muscle spasmolysis models
Myotropic spasmolytic potency context
Potency benchmarking against papaverine
Cerebrovascular pharmacology studies
Cerebral artery relaxation rank & antiserotonergic activity
Receptor‑level differentiation from antihistaminergic comparators
Calcium channel blocker comparative research
Intermediate calcium antagonism with adrenergic binding
Structure‑activity relationship in vasodilator heterogeneity models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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